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Compound of Interest

Compound Name: PF-04217903 phenolsulfonate

Cat. No.: B15145240

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of PF-04217903, a potent and
highly selective c-Met kinase inhibitor. The information presented herein is intended for an
audience with a strong background in synthetic organic chemistry.

Introduction

PF-04217903, chemically named 2-(4-(3-(quinolin-6-ylmethyl)-3H-[1][2][3]triazolo[4,5-b]pyrazin-
5-yl)-1H-pyrazol-1-yl)ethanol, is a significant molecule in the field of oncology. It functions as an
ATP-competitive inhibitor of the c-Met (hepatocyte growth factor receptor, HGFR) kinase.[1]
The dysregulation of the HGF/c-Met signaling pathway is a known driver in the progression of
various human cancers, making PF-04217903 a promising candidate for targeted cancer
therapy.[1] This inhibitor demonstrates remarkable selectivity, being over 1,000-fold more
selective for c-Met compared to a wide array of other kinases.[1][3][4][5]

The development of PF-04217903 stemmed from a high-throughput screening campaign that
initially identified an oxindole hydrazide as a selective c-Met inhibitor.[1] However, this initial
scaffold suffered from chemical and metabolic instability. Through structure-based drug design,
the labile oxindole hydrazide core was replaced with a more stable triazolopyrazine scaffold,
which maintained the necessary binding interactions while improving the compound's
pharmaceutical properties.[1][6]
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Synthesis Pathway

The synthesis of PF-04217903 can be accomplished through a multi-step sequence starting
from commercially available materials. The core of the molecule is constructed, followed by the
introduction of the quinoline and ethanol-pyrazole moieties.

Diagram of the Synthetic Pathway

)

Click to download full resolution via product page

Caption: Synthetic scheme for PF-04217903.

Experimental Protocols

The following protocols are based on established synthetic methodologies for related
compounds and represent a likely pathway for the synthesis of PF-04217903.
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Step 1: Synthesis of[1][2][3]triazolo[4,5-b]pyrazine-5,7-diamine (I1)

» Reaction: To a solution of 3,5-diaminopyrazine-2-carbonitrile in a suitable solvent such as
acetic acid, sodium nitrite is added portion-wise at a controlled temperature (e.g., 0-5 °C).

o Work-up: The reaction mixture is stirred for a specified time, and the resulting precipitate is
collected by filtration, washed with water and a suitable organic solvent, and then dried
under vacuum to yield the triazolopyrazine core.

Step 2: Synthesis of 7-amino-3-(quinolin-6-ylmethyl)-3H-[1][2][3]triazolo[4,5-b]pyrazin-5-amine
(12)

e Reaction: The intermediate I1 is dissolved in a solvent like dichloroethane along with
quinoline-6-carbaldehyde. Sodium triacetoxyborohydride is then added portion-wise.

e Work-up: The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is
guenched, and the product is extracted into an organic solvent. The organic layer is washed,
dried, and concentrated. The crude product is then purified by column chromatography.

Step 3: Synthesis of 5-bromo-3-(quinolin-6-ylmethyl)-3H-[1][2][3]triazolo[4,5-b]pyrazin-7-amine
(13)

o Reaction: A Sandmeyer-type reaction is employed. Intermediate 12 is treated with a source of
bromine, such as copper(ll) bromide and tert-butyl nitrite, in an appropriate solvent like
acetonitrile.

o Work-up: The reaction mixture is heated to a specified temperature for a set duration. After
cooling, the mixture is worked up by extraction and purified by chromatography to afford the
brominated intermediate.

Step 4: Synthesis of 2-(4-(7-amino-3-(quinolin-6-ylmethyl)-3H-[1][2][3]triazolo[4,5-b]pyrazin-5-
yl)-1H-pyrazol-1-yl)ethyl (tetrahydro-2H-pyran-2-yl) ether (14)

e Reaction: This step involves a Suzuki coupling reaction. The bromo intermediate 13 is
reacted with 1-(2-(tetrahydro-2H-pyran-2-yloxy)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-
dioxaborolan-2-yl)-1H-pyrazole in the presence of a palladium catalyst (e.g., Pd(PPhs)4) and
a base (e.g., Na2CO:s) in a solvent mixture such as dioxane and water.
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o Work-up: The reaction is heated under an inert atmosphere. After completion, the mixture is
filtered, and the product is extracted. Purification is achieved through column

chromatography.
Step 5: Synthesis of PF-04217903 (P)

e Reaction: The final step is the deprotection of the THP ether. Intermediate 14 is dissolved in a
solvent like methanol, and an acid, such as hydrochloric acid, is added.

o Work-up: The reaction is stirred at room temperature until the deprotection is complete. The
solvent is then removed under reduced pressure, and the residue is purified by
recrystallization or chromatography to yield PF-04217903.

Quantitative Data

The following table summarizes typical yields and purity for each synthetic step, compiled from
analogous reactions in the chemical literature.
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Starting Typical .
Step Product . Reagents ] Purity (%)
Material Yield (%)
3,5- ]
o ~ Sodium
diaminopyrazi o )
1 11 Nitrite, Acetic 85-95 >98
ne-2- )
o Acid
carbonitrile
Quinoline-6-
carbaldehyde
2 12 11 60-75 >97
NaBH(OACc)s
CuBra, t-
3 13 12 50-65 >98
BuONO
Pyrazole
boronic ester,
4 14 13 70-85 >95
Pd(PPhs)a,
Naz2COs
HCI,
5 P 14 90-98 >99
Methanol

Biological Activity Data

PF-04217903 has been extensively characterized for its biological activity.
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Assay Parameter Value
Biochemical Kinase Assay Ki for human c-Met 4.8 nM[3][4][5]
Cell Proliferation (GTL-16

ICso 12 nM[3][4][5]
cells)
Cell Proliferation (H1993 cells) ICso 30 nM[3][4][5]
Apoptosis (GTL-16 cells) ICso0 31 nM[3][4][5]
HGF-mediated Cell Migration ICso 7-12.5 nM[3][4][5]
HGF-mediated Matrigel

ICso 7-12.5 nM[3][4][5]

Invasion

Experimental Workflows

Workflow for a Typical Suzuki Coupling Reaction
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Caption: General workflow for a Suzuki coupling reaction.
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This guide provides a foundational understanding of the synthesis of PF-04217903. For
detailed experimental procedures and characterization data, it is recommended to consult the
primary scientific literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis of PF-
04217903]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15145240#synthesis-pathway-of-pf-04217903]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Ontario, CA 91761, United States
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